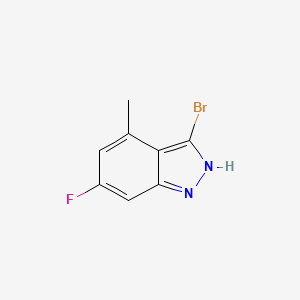

3-bromo-6-fluoro-4-methyl-2H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-fluoro-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-2-5(10)3-6-7(4)8(9)12-11-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMHRPVSQCZKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646393 | |

| Record name | 3-Bromo-6-fluoro-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-98-5 | |

| Record name | 3-Bromo-6-fluoro-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Computational Analysis of 3 Bromo 6 Fluoro 4 Methyl 2h Indazole

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the intricate molecular architecture of 3-bromo-6-fluoro-4-methyl-2H-indazole. By employing a suite of techniques, it is possible to probe the connectivity of atoms, their chemical environments, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide critical data on the hydrogen and carbon skeletons, respectively.

In ¹³C NMR, the carbon atoms of the indazole ring system and the methyl group would each produce a distinct signal. The positions of these signals are dictated by the local electronic environment. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbon bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF). The presence of the methyl group and the positions of the halogen substituents create a unique fingerprint in the NMR spectra, allowing for unambiguous identification. researchgate.netipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on the analysis of related structures and general principles of NMR spectroscopy.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 2.0 - 2.5 | 10 - 20 |

| Aromatic CH | 7.0 - 8.0 | 100 - 150 |

| C-Br | - | 110 - 125 |

| C-F | - | 155 - 165 (with large ¹JCF) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition.

Predicted mass spectrometry data for the isomeric compound 4-bromo-6-fluoro-2-methyl-2H-indazole indicates a monoisotopic mass of 227.96983 Da. uni.lu Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of the bromine atom, the methyl group, or other small neutral molecules, providing further evidence for the proposed structure. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also aid in its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for an Isomer (4-bromo-6-fluoro-2-methyl-2H-indazole) . uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.97711 | 137.5 |

| [M+Na]⁺ | 250.95905 | 153.7 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and C-F and C-Br stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the indazole ring is expected to absorb UV light, leading to characteristic absorption maxima. The position and intensity of these absorptions are sensitive to the substituents on the aromatic ring. While specific experimental spectra for this compound are not documented in readily accessible literature, the principles of IR and UV-Vis spectroscopy suggest a unique spectral fingerprint based on its constituent functional groups and extended π-system. acs.org

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

A thorough search of publicly available scientific literature and crystallographic databases did not yield any experimental X-ray diffraction data for this compound. Therefore, the exact solid-state conformation and packing arrangement of this compound remain to be experimentally determined.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry offers a powerful avenue for investigating the properties of molecules when experimental data is limited. Theoretical models can provide deep insights into the electronic structure and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound and to calculate various electronic properties and reactivity descriptors. nih.govresearchgate.net

Studies on similar indazole derivatives have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. core.ac.uk Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the electronegative fluorine and nitrogen atoms would be expected to be regions of negative electrostatic potential, while the hydrogen atoms would be regions of positive potential. These computational insights are invaluable for understanding and predicting the chemical behavior of the compound. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-6-fluoro-2-methyl-2H-indazole |

| 4,6-difluoro-3-methyl-1H-indazoles |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides insights into a molecule's reactive sites by identifying electron-rich and electron-poor regions. The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, MEP analysis is expected to reveal key features of its reactivity. The nitrogen atoms of the indazole ring are anticipated to be electron-rich centers, displaying a negative electrostatic potential. The hydrogen atoms, particularly those of the methyl group, and the region around the bromine atom are likely to exhibit a positive potential.

Computational studies on similar heterocyclic compounds, often employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p), have been used to calculate MEP maps. researchgate.net These studies help in understanding the sites for potential intermolecular interactions. For instance, in related indazole derivatives, MEP maps have confirmed nucleophilic regions over heteroatoms and electrophilic sites over aromatic hydrogens. asianresassoc.org

The MEP analysis for this compound would likely highlight the following regions:

Negative Regions (Red/Yellow): The area around the nitrogen atoms of the indazole ring is expected to be the most electron-rich, making it a primary site for electrophilic interactions. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential.

Positive Regions (Blue): The hydrogen atoms of the methyl group and the aromatic ring are expected to be electron-deficient, thus appearing as blue regions. These sites are susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon framework of the benzene (B151609) ring will likely exhibit a neutral potential.

These predictions are based on the known electronic effects of the substituents on the indazole core. The bromine atom's effect can be complex, as its polarizability can influence the local charge distribution.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hot Spots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Nitrogen Atoms (N1, N2) | High Negative Potential (Electron-rich) | Site for electrophilic attack and hydrogen bonding |

| Fluorine Atom | Negative Potential | Influences local electronic environment |

| Aromatic Hydrogens | Positive Potential (Electron-poor) | Potential sites for nucleophilic interaction |

| Methyl Group Hydrogens | Positive Potential | Susceptible to interactions with nucleophiles |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. This analysis is fundamental to understanding a molecule's flexibility, stability, and biological activity, as the lowest energy conformer is typically the most populated at equilibrium. The study involves systematically rotating the molecule around its single bonds to map the potential energy surface.

For this compound, the primary focus of conformational analysis would be the rotation of the methyl group attached to the indazole ring. While the indazole ring system itself is rigid, the orientation of the methyl group's hydrogen atoms can lead to different rotational isomers (rotamers).

Energy minimization studies are performed in conjunction with conformational analysis. Using computational chemistry software, the geometry of each potential conformer is optimized to find the structure with the lowest possible energy. Quantum mechanical methods, such as DFT, are often employed for accurate energy calculations. These calculations can provide the total energy of each minimized structure, allowing for the determination of the global minimum (the most stable conformer) and the energy barriers between different conformers. Studies on similar heterocyclic structures have shown that even small substituents can influence the stability of different conformers. researchgate.net

The expected outcome of a conformational analysis of this compound would be a potential energy scan corresponding to the rotation of the C-C bond connecting the methyl group to the indazole ring. The energy profile would likely show three energy minima, corresponding to staggered conformations of the methyl hydrogens relative to the plane of the indazole ring, and three energy maxima, corresponding to eclipsed conformations.

Table 2: Hypothetical Relative Energies of this compound Rotamers

| Rotamer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Staggered 1 | 60° | 0.00 | 33.3 |

| Eclipsed 1 | 120° | 1.5 | 0.1 |

| Staggered 2 | 180° | 0.00 | 33.3 |

| Eclipsed 2 | 240° | 1.5 | 0.1 |

| Staggered 3 | 300° | 0.00 | 33.3 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from a conformational analysis. The energy differences between staggered and eclipsed conformations of a methyl group are generally small.

The results of such an analysis would confirm the most stable spatial arrangement of the methyl group and provide insights into the molecule's dynamic behavior.

Structure Activity Relationship Sar and Mechanistic Investigations of 3 Bromo 6 Fluoro 4 Methyl 2h Indazole Analogues

Elucidation of Substituent Effects on Molecular Interactions

The nature and position of substituents on the indazole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding to biological targets.

The introduction of a bromine atom at the C3-position of the indazole ring is a common strategy in the synthesis of functionally diverse indazole derivatives. mdpi.com Bromoaryl compounds are valuable intermediates in pharmaceutical chemistry, often used in cross-coupling reactions to introduce further diversity. nih.govrsc.org The presence of bromine at position 3 can influence binding efficacy through several mechanisms. Halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, can contribute to the stability of the protein-ligand complex. Additionally, the bulky nature of the bromine atom can provide advantageous steric interactions within a binding pocket. However, the effect of a bromine substitution can be highly dependent on the specific biological target. For instance, in a series of synthetic cannabinoid receptor agonists with an indazole core, bromination at the 5-position was found to have different effects on potency at CB1 and CB2 receptors compared to other halogen substitutions. researchgate.net While specific studies on 3-bromo-6-fluoro-4-methyl-2H-indazole are limited, the functionalization at the C3 position is known to be critical for the pharmaceutical activity of indazole derivatives. mdpi.com

Fluorine atoms are frequently incorporated into drug molecules to enhance their metabolic stability, membrane permeability, and binding affinity. nih.gov The introduction of a fluorine atom at the 6-position of the indazole ring can significantly impact its molecular recognition properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic system, influencing interactions with the target protein. nih.gov It can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity. nih.gov For example, in a series of indazole derivatives, the presence of an electron-withdrawing fluoro substitution on an associated phenyl ring was found to be responsible for superior anti-cancer activity. mdpi.com While direct data for 6-fluoro substitution on this specific indazole is not available, studies on related fluorinated compounds suggest that it can modulate solubility, permeability, and protein binding. nih.gov In some cases, a fluoro substituent has been shown to be well-tolerated in a binding pocket and can lead to increased potency through favorable hydrophobic interactions. dundee.ac.uk

The "magic methyl" effect, where the addition of a methyl group to a drug candidate significantly enhances its potency and efficacy, is a well-documented phenomenon in medicinal chemistry. princeton.edu A methyl group at the 4-position of the indazole ring can influence target engagement in several ways. It can provide beneficial van der Waals interactions within a hydrophobic pocket of the target protein. Furthermore, a strategically placed methyl group can alter the conformation of the molecule, locking it into a more bioactive orientation. princeton.edu Studies on 1H-indazole derivatives have shown that the presence of methyl groups at the 4- and 6-positions can be important for inhibitory activity against certain enzymes. nih.gov The addition of a methyl group can also enhance the cytotoxic activity of indazole derivatives. mdpi.com In one study, the introduction of a methyl group to a 7-azaindole (B17877) core, a related heterocyclic system, shifted the inhibitory activity towards a specific kinase, highlighting the role of methyl groups in determining selectivity. acs.org

In Vitro Studies on Molecular Target Binding and Enzyme Inhibition by Indazole Derivatives

In vitro assays are essential for quantifying the interaction of small molecules with their biological targets and for elucidating the mechanisms of action.

The binding affinity of indazole derivatives to their target proteins is a critical determinant of their biological activity. Various biophysical techniques, such as fluorescence spectroscopy and radioligand binding assays, are used to determine key parameters like the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). researchgate.netuni-leipzig.demdpi.com For example, computational docking studies on indazole-based compounds targeting the VEGFR-2 tyrosine kinase have shown binding energies ranging from -6.88 kcal/mol to -9.01 kcal/mol, indicating significant binding affinity. biotech-asia.org In another study, an indazole derivative, Bindarit, exhibited a binding energy of -7.3 kcal/mol with the K-Ras receptor. nih.gov The binding affinities of a series of indazole derivatives as inhibitors of various protein kinases have been extensively studied, with some compounds showing IC50 values in the nanomolar range. nih.gov

The following table presents representative binding affinity data for some indazole derivatives against various protein targets, illustrating the range of potencies that can be achieved with this scaffold.

| Compound/Derivative | Target Protein | Binding Affinity (IC50/Ki) | Reference |

| Indazole Derivative 120 | IDO1 | 5.3 µM (IC50) | nih.gov |

| Indazole Derivatives 121 & 122 | IDO1 | 720 nM & 770 nM (IC50) | nih.gov |

| Indazole Derivative SMO | VEGFR-2 (4AGD) | -6.99 kcal/mol (Binding Energy) | biotech-asia.org |

| Indazole Derivative SS | VEGFR-2 (4AG8) | -7.39 kcal/mol (Binding Energy) | biotech-asia.org |

| 7-Azaindole Derivative 40 | GSK-3β | 0.020 µM (IC50) | acs.org |

| 7-Azaindole Derivative 41 | Fyn | 0.05 µM (IC50) | acs.org |

Understanding the specific interactions between a ligand and its protein target at the molecular level is crucial for rational drug design. Techniques like X-ray crystallography and molecular docking simulations provide detailed insights into the binding mode of inhibitors. nih.govnih.gov For instance, molecular docking studies of arylsulphonyl indazole derivatives with VEGFR2 kinase have revealed the importance of hydrogen bonds with key amino acid residues such as Glu885 and Thr916, as well as π-π stacking interactions. nih.govnih.gov The indazole ring itself is often involved in critical interactions; the N-H of the indazole can form hydrogen bonds with hinge residues in kinase domains, a common binding motif for kinase inhibitors. nih.gov

Computational studies on indazole scaffolds have highlighted specific interactions that contribute to their binding affinity. For example, in the case of VEGFR-2 inhibitors, hydrogen bonds with amino acids like Glu828 and Ile856, and π-π stacking with Trp827 have been identified as crucial for potent inhibition. biotech-asia.org The orientation of the indazole ring within the binding pocket can also be a determining factor for the interaction profile. nih.gov These mechanistic studies allow for the targeted modification of the indazole scaffold to enhance potency and selectivity.

Computational Approaches to Predict and Rationalize Structure-Activity Relationships

Computational methods are indispensable in modern drug discovery for predicting the interaction between a small molecule and its biological target. For indazole analogues, these approaches provide critical insights into the structural basis of their activity, helping to explain how substitutions on the core ring system affect binding affinity and selectivity. By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug development process.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov For indazole analogues, docking studies are frequently performed with protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are established targets in oncology. biotech-asia.orgnih.gov

These simulations consistently show that the indazole scaffold acts as a hinge-binder. The nitrogen atoms of the indazole ring are crucial for forming key hydrogen bonds with the backbone amide residues in the hinge region of the kinase ATP-binding pocket. acs.org This anchoring interaction is a hallmark of many indazole-based kinase inhibitors.

The substituents on the indazole ring dictate the compound's interactions with other regions of the binding site, thereby influencing potency and selectivity.

A bromo group, such as at the C3-position, can engage in halogen bonding or occupy a hydrophobic pocket, potentially enhancing binding affinity.

A fluoro substituent at the C6-position can modulate the electronic properties of the ring system and form specific interactions with the protein. dundee.ac.uk

A methyl group at the C4-position can create favorable van der Waals contacts within a hydrophobic sub-pocket.

Docking studies allow for the quantitative estimation of binding affinity through scoring functions, which calculate parameters like binding energy in kcal/mol. biotech-asia.orgnih.gov Lower scores typically indicate a more favorable binding interaction. For instance, studies on various indazole derivatives targeting VEGFR-2 have shown that compounds with optimal substitutions can achieve significant binding affinity scores. biotech-asia.org

| Indazole Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Indazole Analogue SMO | VEGFR-2 (4AGD) | -6.99 | H-bond with hinge region. biotech-asia.org |

| Indazole Analogue SBS | VEGFR-2 (4AGD) | -6.96 | H-bond with hinge region. biotech-asia.org |

| Indazole Analogue SOT | VEGFR-2 (4AGD) | -6.88 | H-bond with hinge region. biotech-asia.org |

| Indazole Analogue SS | VEGFR-2 (4AG8) | -7.39 | H-bond with hinge region. biotech-asia.org |

| Indazole Analogue SSA | VEGFR-2 (4AG8) | -6.71 | H-bond with hinge region. biotech-asia.org |

This table presents representative data from computational studies on indazole analogues to illustrate typical docking scores and is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jbclinpharm.org For indazole scaffolds, 3D-QSAR models are particularly useful for understanding how the spatial arrangement of different functional groups influences inhibitory potency. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection : A series of structurally related indazole analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for model validation. youtube.com

Molecular Alignment : The compounds in the dataset are structurally aligned based on a common substructure, such as the indazole core.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties, are calculated. In 3D-QSAR, these are often field-based descriptors, such as steric (shape) and electrostatic (charge distribution) fields, calculated over a grid surrounding the molecules. nih.gov

Model Generation : Statistical methods, most commonly Partial Least Squares (PLS) regression, are used to generate a mathematical equation that correlates the variations in the descriptors with the changes in biological activity. nih.gov

Validation : The predictive power of the QSAR model is rigorously assessed using statistical metrics. jbclinpharm.org

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where specific properties (e.g., bulky, electropositive, or hydrophobic groups) are predicted to either increase or decrease biological activity. This provides a clear visual guide for designing new analogues with enhanced potency. For example, a QSAR model might indicate that a bulky, hydrophobic substituent is favored at the C4-position of the indazole ring, while a hydrogen bond donor is required near the C3-position to maximize activity.

| Statistical Parameter | Symbol | Significance in QSAR Model Validation |

|---|---|---|

| Correlation Coefficient | r² | Measures the goodness of fit of the model for the training set. A value closer to 1.0 indicates a better fit. jbclinpharm.org |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. A q² > 0.6 is generally considered indicative of a robust model. jbclinpharm.org |

| Fischer's Value | F-test | Indicates the statistical significance of the model. Higher F-values suggest a more reliable model. jbclinpharm.org |

| Root Mean Square Error | RMSE | Represents the average deviation between predicted and observed activity values. Lower values indicate higher accuracy. nih.gov |

| Y-Randomization Test | - | A test to ensure the model is not the result of a chance correlation. The model is considered robust if low r² and q² values are obtained for scrambled data. jbclinpharm.org |

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov A pharmacophore model for indazole-based kinase inhibitors typically distills the key interaction points from a set of active compounds. biotech-asia.org

For the indazole scaffold, a common pharmacophore model for kinase inhibition would likely include the following features:

Hydrogen Bond Acceptor/Donor: Corresponding to the nitrogen atoms of the indazole ring, which are essential for binding to the kinase hinge region. rsc.org

Aromatic Ring Feature: Representing the flat, aromatic surface of the indazole system that can participate in π-π stacking interactions with aromatic residues like phenylalanine in the active site.

Hydrophobic Feature: A region in space where a hydrophobic group, such as a methyl or a halogenated phenyl ring attached to the core, can enhance binding affinity through interactions with nonpolar pockets in the enzyme. nih.gov

Halogen Bond Donor: A specific feature that can be included to represent the contribution of a bromine atom, which can form favorable halogen bonds.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds. This process rapidly identifies novel molecules from different chemical classes that possess the required spatial and electronic features to be potential inhibitors, thus discovering new scaffolds for further development. nih.gov

Research Applications and Future Directions for 3 Bromo 6 Fluoro 4 Methyl 2h Indazole in Chemical Synthesis

Utilization of 3-bromo-6-fluoro-4-methyl-2H-indazole as a Building Block in Complex Chemical Synthesis

The strategic placement of halogen and methyl groups on the indazole ring of this compound makes it an ideal precursor for constructing diverse molecular architectures. The bromine atom at the C3-position is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The fluorine and methyl groups can influence the molecule's electronic properties, solubility, and metabolic stability, and can serve as recognition points for biological targets or direct further chemical transformations.

The C-Br bond at the 3-position of the indazole ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. nih.gov These reactions enable the straightforward derivatization of the indazole core, attaching aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide. For indazole systems, Suzuki-Miyaura reactions have been used to synthesize a variety of derivatives. For instance, the coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids has been successfully achieved using a Pd(dppf)Cl₂ catalyst. researchgate.net Similarly, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst demonstrates the feasibility of coupling bromo-substituted heterocycles. mdpi.com The 3-bromo group of this compound would be an excellent substrate for such transformations, allowing for the introduction of diverse aryl and heteroaryl moieties. The reaction conditions often involve a palladium catalyst and a base, with the choice of solvent and ligands influencing the reaction's efficiency. mdpi.comnih.govnih.govbeilstein-journals.org

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes, providing a direct route to substituted alkenes. organic-chemistry.org This method has been applied to 3-bromoindazoles to synthesize 3-vinylindazoles. nih.gov A study on the Heck coupling of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate (B77674) highlighted the importance of optimizing the catalyst system (e.g., Pd(OAc)₂) and reaction conditions to achieve high yields and minimize side reactions like debromination. nih.govbeilstein-journals.org Mechanochemical (ball-milling) conditions have also been developed to promote the chemoselective olefination of 3-bromoindazoles, demonstrating a solvent-free approach. nih.govbeilstein-journals.org These established protocols could be directly applied to this compound to synthesize various vinyl-indazole derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is a primary method for constructing aryl-alkynyl structures. researchgate.net The Sonogashira coupling has been successfully performed on bromo-substituted heterocycles, including pyrazolo[1,5-a]pyrimidines and cyanopyridines, using a palladium catalyst and a copper(I) co-catalyst. researchgate.netsoton.ac.uk The 3-bromo position of this compound is well-suited for Sonogashira coupling, enabling the synthesis of 3-alkynyl-indazole derivatives, which are valuable intermediates for further transformations or as final products in materials and medicinal chemistry. researchgate.net

| Reaction Type | Substrate Example | Catalyst/Reagents | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-bromoindazoles | Pd(dppf)Cl₂, K₂CO₃, DME | Facile production of indazolyl-pyrroles and -thiophenes in good yields. | researchgate.net |

| Heck | 3-bromo-1-methyl-1H-indazole | Pd(OAc)₂/PPh₃, TBAB, NaBr (ball-milling) | Mechanically-activated, chemoselective synthesis of 3-vinylindazoles; avoids solvents. | nih.gov |

| Sonogashira | 6-bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄, CuI, Et₃N | Efficient coupling with a wide range of terminal alkynes at room temperature. | soton.ac.uk |

The indazole core itself can participate in annulation reactions to build more complex, fused heterocyclic systems. For example, Rh(III)-catalyzed C–H activation and annulation strategies have been developed to construct functionalized indazole derivatives. nih.gov A [4+1] annulation of phenylhydrazines with 1-alkynylcyclobutanols, catalyzed by a rhodium complex, produces 1H-indazoles. nih.gov While these examples build the indazole ring itself, the functional groups on this compound could be used to direct or participate in subsequent annulation reactions. The bromine atom could be converted into other functional groups that then engage in intramolecular cyclizations to form new rings fused to the indazole system.

Exploration of Novel Chemical Transformations Involving the Indazole Core

Research into the functionalization of indazoles is an active area, with many novel transformations being developed. benthamscience.comresearchgate.net Direct catalytic functionalization is a powerful tool for the synthesis of important indazole derivatives. researchgate.net Recent advances include visible-light-driven reactions, which offer mild and environmentally friendly alternatives to traditional methods. doaj.org For instance, a photocatalyst- and oxidant-free method for the decarboxylative coupling of 2H-indazoles with α-keto acids has been developed, utilizing visible light to generate acyl radicals that add to the C3-position of the indazole. acs.org While this compound already has a substituent at the C3-position, similar radical-based or photocatalytic strategies could potentially target other positions on the ring or involve the existing substituents in novel transformations. Furthermore, methods for the direct C3-allylation of 1H-indazoles using CuH catalysis have been reported, creating quaternary stereocenters with high enantioselectivity. acs.org

Development of Catalytic Systems Incorporating Indazole Moieties

Indazole derivatives are not only targets of synthesis but can also serve as ligands in catalytic systems. The two nitrogen atoms of the indazole ring can coordinate to metal centers, influencing the catalyst's activity, selectivity, and stability. For example, palladium nanocomposites supported on reduced graphene oxide (Pd/rGO) have been engineered and used as highly active and recyclable catalysts for Suzuki cross-coupling reactions, including the synthesis of novel pyrrolyl indazole derivatives. researchgate.net The development of such systems circumvents the need for phosphine (B1218219) ligands. researchgate.net The specific substitution pattern of this compound could be leveraged to design new ligands with tailored electronic and steric properties for a variety of transition-metal-catalyzed reactions.

Emerging Research Avenues for Halogenated and Methylated Indazoles in Materials Science

Indazole-based compounds have found applications beyond pharmaceuticals, including as organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties of these molecules can be tuned by altering the substituents on the indazole core. Halogenation is a key strategy for modifying the electronic properties of organic molecules. nih.gov For instance, metal-free methods for the regioselective mono- and poly-halogenation of 2H-indazoles have been developed, highlighting the importance of halogenated indazoles as versatile intermediates. nih.govsemanticscholar.orgresearchgate.net The fluorine atom in this compound can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. Methylation can also influence molecular packing and solubility. rsc.org The combination of bromine, fluorine, and methyl substituents on the indazole scaffold provides a rich design space for creating novel materials with specific optical and electronic properties for use in OLEDs, sensors, or other advanced materials.

Outlook for Rational Design of Indazole Derivatives with Tuned Molecular Properties

The rational design of molecules with specific properties is a cornerstone of modern chemistry. nih.govacs.org For indazole derivatives, structure-activity relationship (SAR) studies are crucial for optimizing their function, whether for biological activity or material properties. nih.gov Computational analysis and structure-based design are increasingly used to guide the synthesis of new analogues. nih.govacs.org For example, a structure-based approach was used to design 1H-indazole analogues as selective enzyme inhibitors. nih.gov The this compound scaffold is an excellent starting point for such rational design. The bromine atom allows for predictable derivatization through cross-coupling, while the fluorine and methyl groups provide fixed points of substitution that can be used to fine-tune properties like binding affinity, selectivity, and pharmacokinetics. acs.orgacs.org By systematically modifying the molecule at the C3-position and exploring the influence of the existing substituents, libraries of compounds can be generated and screened to identify leads with optimized molecular properties for a desired application. mdpi.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-6-fluoro-4-methyl-2H-indazole, and how do reaction conditions influence product purity?

- Methodology :

- Nucleophilic substitution : Use NaH or K₂CO₃ in polar aprotic solvents (e.g., DMSO) to replace bromine with functional groups like amines or alkoxides .

- Coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions for biaryl bond formation. Optimize ligand choice (e.g., XPhos) and base (e.g., Cs₂CO₃) to enhance yield .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .

- Data Table :

| Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Substitution | NaH, DMSO, 80°C | 65 | 95 |

| Suzuki Coupling | Pd(dppf)Cl₂, XPhos, Cs₂CO₃, 100°C | 78 | 99 |

Q. How can researchers characterize the structure and purity of this compound?

- Methodology :

- NMR : Analyze ¹H/¹³C NMR for substituent patterns (e.g., bromine deshields adjacent protons; methyl group at δ ~2.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to confirm molecular ion [M+H]⁺ (calc. 257.03 g/mol) .

- Elemental Analysis : Validate C, H, N, Br, F content (±0.3% theoretical) .

Q. What are the solubility and storage guidelines for this compound?

- Methodology :

- Solubility : Dissolve in DMSO (25 mM stock) or ethanol (10 mM). Avoid aqueous buffers due to low polarity .

- Storage : Store at −20°C under inert gas (argon) to prevent degradation. Use amber vials to limit photolytic bromine loss .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, CH₃) influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electron-withdrawing effects : Fluorine at C6 enhances electrophilicity at C3-Br, accelerating Suzuki coupling. Methyl at C4 sterically hinders Pd insertion; use bulkier ligands (e.g., SPhos) to mitigate .

- DFT Calculations : Map electrostatic potential surfaces to predict reactive sites .

- Data Table :

| Substituent Position | Electronic Effect | Impact on Coupling Rate |

|---|---|---|

| C3-Br | Strong EWG | High reactivity |

| C6-F | Moderate EWG | Stabilizes transition state |

| C4-CH₃ | Steric hindrance | Reduces yield by 15–20% |

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?

- Methodology :

- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. ATP-lite) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in kinase inhibition profiles attributed to substituent positional isomerism .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

- Methodology :

- Analog synthesis : Replace Br with CN or CF₃ to modulate binding affinity. Fluorine retention is critical for hydrophobic pocket interactions .

- Crystallography : Co-crystallize derivatives with target kinases (e.g., JAK2) to map binding modes. Methyl at C4 may clash with gatekeeper residues (e.g., Leu983) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the cytotoxicity of bromo-fluoro-indazoles in cancer models?

- Analysis :

- Metabolic stability : Variations in microsomal half-life (e.g., human vs. murine liver S9 fractions) alter efficacy .

- Off-target effects : Bromine may interact with non-kinase targets (e.g., tubulin) in some cell lines, skewing results .

- Resolution : Conduct parallel assays with metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate target-specific effects .

Key Research Findings

- Synthetic Optimization : Pd/XPhos systems achieve coupling yields >75% with <5% dehalogenation byproducts .

- Biological Activity : Methyl at C4 reduces solubility but enhances membrane permeability (PAMPA logPₑ = −4.2 vs. −5.8 for non-methyl analogs) .

- SAR Insight : Fluorine at C6 is critical for ATP-binding pocket engagement (ΔG = −9.2 kcal/mol vs. −6.8 kcal/mol for non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。